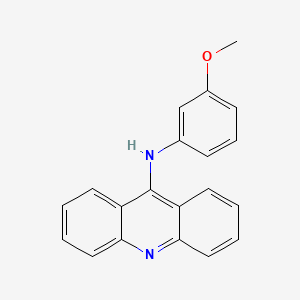

N-(3-methoxyphenyl)acridin-9-amine

Description

N-(3-Methoxyphenyl)acridin-9-amine is an acridine derivative characterized by a methoxy (-OCH₃) substituent at the meta position of the phenyl ring attached to the acridine core. Acridine derivatives are renowned for their planar heterocyclic structure, enabling DNA intercalation and interactions with biological targets such as topoisomerases . The methoxy group in this compound likely modulates electronic and steric properties, influencing solubility, bioavailability, and binding affinity.

Properties

Molecular Formula |

C20H16N2O |

|---|---|

Molecular Weight |

300.4 g/mol |

IUPAC Name |

N-(3-methoxyphenyl)acridin-9-amine |

InChI |

InChI=1S/C20H16N2O/c1-23-15-8-6-7-14(13-15)21-20-16-9-2-4-11-18(16)22-19-12-5-3-10-17(19)20/h2-13H,1H3,(H,21,22) |

InChI Key |

KGQXALVHBONKAL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)NC2=C3C=CC=CC3=NC4=CC=CC=C42 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Ullmann Condensation: One common method for synthesizing N-(3-methoxyphenyl)acridin-9-amine involves the Ullmann condensation of 2-chlorobenzoic acid with 3-methoxyaniline.

Industrial Production Methods: Industrial production methods for acridine derivatives often involve large-scale Ullmann condensation reactions, utilizing optimized reaction conditions to maximize yield and purity. These methods may also incorporate continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(3-methoxyphenyl)acridin-9-amine can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.

Substitution: Substitution reactions, including nucleophilic and electrophilic substitutions, are common for acridine derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenated reagents, nucleophiles, electrophiles.

Major Products:

Oxidation: Acridone derivatives.

Reduction: Reduced acridine derivatives.

Substitution: Functionalized acridine derivatives with enhanced biological activity.

Scientific Research Applications

Biology: In biological research, this compound is investigated for its ability to intercalate into DNA, making it a valuable tool for studying DNA interactions and developing DNA-targeted therapies .

Medicine: The compound has shown promise as an anticancer agent, exhibiting cytotoxic activity against various cancer cell lines. It is also being explored for its potential antiviral and antimicrobial properties .

Industry: Acridine derivatives, including N-(3-methoxyphenyl)acridin-9-amine, are used in the production of dyes, fluorescent materials, and other industrial applications due to their unique photophysical properties .

Mechanism of Action

The primary mechanism of action for N-(3-methoxyphenyl)acridin-9-amine involves DNA intercalation. The planar structure of the acridine ring allows it to insert between DNA base pairs, disrupting the helical structure and interfering with DNA replication and transcription . This intercalation can inhibit the activity of enzymes such as topoisomerase and telomerase, leading to cytotoxic effects in cancer cells . Additionally, the compound’s ability to generate reactive oxygen species (ROS) contributes to its anticancer activity by inducing oxidative stress in cancer cells .

Comparison with Similar Compounds

N-(3,5-Dimethoxyphenyl)Acridin-9-Amine (G4)

- Structure : Contains two methoxy groups at the 3- and 5-positions of the phenyl ring.

- Activity: Demonstrated potent antiproliferative effects against HL60 leukemia cells (IC₅₀ = 2.1 µM) and moderate toxicity toward normal WRL68 cells (IC₅₀ = 43.5 µM) .

- Mechanism : Enhanced DNA intercalation due to increased electron-donating methoxy groups, improving interaction with nucleic acids .

- Physical Properties: Higher polarity compared to mono-methoxy analogs, as inferred from its synthesis via Ullmann condensation .

N-(3-Chlorophenyl)Acridin-9-Amine

- Structure : Chlorine substituent at the meta position.

- Physical Properties : Higher lipophilicity (logP = 5.54) compared to methoxy analogs, likely enhancing membrane permeability but reducing aqueous solubility .

N-(4-Methoxyphenyl)Acridin-9-Amine

- Structure : Methoxy group at the para position.

Structural and Tautomeric Considerations

Acridin-9-amines exhibit amino-imino tautomerism, influenced by substituents on the exocyclic nitrogen:

- Electron-donating groups (e.g., methoxy): Stabilize the amino tautomer, preserving planarity of the acridine core for DNA intercalation .

- Electron-withdrawing groups (e.g., chloro): Favor the imino tautomer, introducing a "butterfly" geometry that may reduce intercalative efficacy .

- N-(3-Methoxyphenyl)Acridin-9-Amine: Predominantly exists in the amino form, enhancing its ability to interact with DNA or enzymatic targets .

Key Research Findings

Anticancer Activity :

- G4’s dual methoxy groups enhance cytotoxicity, highlighting the importance of substituent number and position .

- Chlorinated analogs (e.g., N-(3-chlorophenyl)acridin-9-amine) show broader antimicrobial activity, possibly due to increased lipophilicity .

Tautomerism and Binding: Methoxy-substituted acridines favor planar amino tautomers, optimizing interactions with DNA or proteins .

Hybrid Systems: Quinoxaline-acridine hybrids demonstrate synergistic effects, combining intercalation (acridine) and alkylation (quinoxaline) mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.